3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

Catalog No.
S992974
CAS No.
934545-83-2
M.F
C22H14BrN
M. Wt
372.3 g/mol
Availability
In Stock
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3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

CAS Number

934545-83-2

Product Name

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

IUPAC Name

3-bromo-9-naphthalen-1-ylcarbazole

Molecular Formula

C22H14BrN

Molecular Weight

372.3 g/mol

InChI

InChI=1S/C22H14BrN/c23-16-12-13-22-19(14-16)18-9-3-4-10-21(18)24(22)20-11-5-7-15-6-1-2-8-17(15)20/h1-14H

InChI Key

QTWVKYHIDBPQIL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53
  • Organic electronics

    Carbazole derivatives are studied for their semiconducting properties, making them potentially useful in organic light-emitting diodes (OLEDs) and organic solar cells PubChem, National Institutes of Health: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-9-naphthalen-1-yl-9H-carbazole. The introduction of bromine and naphthalene groups in 3-Br-9-Ph-Carbazole can potentially influence its optoelectronic properties, which researchers might explore for OLED or solar cell applications.

  • Material science

    Carbazole-based materials are being investigated for their potential applications in organic field-effect transistors (OFETs) ScienceDirect. Similar to organic electronics, researchers might study how the molecular structure of 3-Br-9-Ph-Carbazole affects its electrical properties for potential OFET applications.

  • Chemical synthesis

    As a relatively new compound, 3-Br-9-Ph-Carbazole itself might be of interest for synthetic chemists studying methods for introducing bromine and naphthalene substituents onto carbazole molecules.

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole features a fused tricyclic structure, consisting of a six-membered benzene ring fused with a five-membered nitrogen-containing pyrrole ring. The bromine atom is attached to the third carbon of the carbazole core, while a naphthyl group is linked at the ninth position. This specific substitution pattern enhances its optoelectronic properties, making it a candidate for various electronic applications such as organic light-emitting diodes and organic solar cells .

Currently, there is no scientific research available on the specific mechanism of action of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole. However, the presence of a π-conjugated system (alternating single and double bonds between carbon atoms) throughout the molecule suggests potential applications in organic electronics. The mechanism of such applications would involve the movement of charge carriers (electrons or holes) within the molecule or between the molecule and other materials [].

While specific decomposition pathways for 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole have not been extensively studied, carbazoles generally undergo thermal decomposition at elevated temperatures. This decomposition can release volatile organic compounds, indicating potential stability concerns under certain conditions. The presence of a π-conjugated system suggests that charge carrier movement could be significant in its applications within organic electronics.

The synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole can be achieved through a multi-step reaction involving naphthalene and carbazole derivatives. A typical synthesis route involves:

  • Dissolving 5.9 g (20 mmol) of 9-(1-naphthyl)-9H-carbazole in a solvent mixture of toluene and ethyl acetate.
  • Stirring the mixture at room temperature for an extended period (approximately 36 hours).
  • Washing the resulting mixture with water and adding magnesium sulfate.
  • Filtration and concentration of the solution yield approximately 99% of the desired product .

CarbazoleBasic structure without substitutionsOrganic electronics1-NaphthylcarbazoleNaphthalene substitution at position 1OLEDs and OFETs3-MethylcarbazoleMethyl group at position 3Potential anti-cancer activity6-Bromo-carbazoleBromine substitution at position 6Organic electronics

Uniqueness: The presence of both bromine and naphthalene groups in 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole distinguishes it from other derivatives, potentially enhancing its optoelectronic properties compared to simpler carbazoles or those with different substituents .

The selective bromination of carbazole represents a critical step in the synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, with several methodologies available that offer varying degrees of regioselectivity, yield, and reaction conditions [1] [2]. The bromination of carbazole typically proceeds via electrophilic aromatic substitution mechanisms, with the 3-position being preferentially targeted due to the electronic directing effects of the nitrogen atom and the inherent electron density distribution within the carbazole ring system [3] [4].

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) has emerged as one of the most effective and widely utilized reagents for the selective bromination of carbazole at the 3-position [5] [6]. The reaction typically involves dissolving carbazole in an appropriate solvent, followed by the addition of NBS under controlled temperature conditions [7]. The mechanism involves the generation of bromine radicals or electrophilic bromine species that selectively attack the electron-rich positions of the carbazole ring system [5].

A typical procedure involves:

  • Dissolving carbazole in ethyl acetate at room temperature
  • Slowly adding NBS (typically in a 1:1 molar ratio with carbazole)
  • Allowing the reaction to proceed for 2-4 hours while monitoring by thin-layer chromatography
  • Quenching with aqueous sodium hydroxide solution
  • Separating the organic layer and removing the solvent to obtain the crude product [7]

This methodology typically yields 3-bromocarbazole with high regioselectivity and yields ranging from 75-95% after recrystallization from ethanol [7] [3].

Direct Bromination with Molecular Bromine

Direct bromination using molecular bromine (Br₂) represents another effective approach for carbazole functionalization [7] [8]. This method typically involves:

  • Dissolving carbazole in ethyl acetate or another suitable solvent
  • Cooling the solution to 0°C to control the reaction selectivity
  • Slowly adding a solution of bromine in the same solvent
  • Allowing the reaction to proceed for 2-4 hours
  • Quenching and workup similar to the NBS method [7]

The regioselectivity of this approach is highly dependent on temperature control, with lower temperatures (0-5°C) favoring 3-position bromination [4] [8]. At higher temperatures or with excess bromine, multiple bromination can occur, leading to 3,6-dibromocarbazole or other polybrominated derivatives [8].

Alternative Bromination Systems

Several alternative bromination systems have been developed to address specific challenges or to improve the efficiency and selectivity of carbazole bromination:

  • DMSO/Hydrogen Bromide System: This system offers high selectivity for the 3-position and operates under mild conditions, making it particularly suitable for sensitive substrates [8]. The reaction proceeds with high yields (>90%) and demonstrates excellent regioselectivity [8].

  • PIDA-AlBr₃ System: This iodine(III)-based reagent system provides an efficient electrophilic bromination procedure under very mild reaction conditions at room temperature [9] [10]. The system is particularly effective for a broad scope of arenes, including carbazole derivatives [10].

  • Iron-Catalyzed Regioselective Bromination: Iron sulfonates can be employed to control the regioselectivity of carbazole bromination, with the presence of the nitrogen-hydrogen bond being crucial for ortho-selectivity [3]. This approach offers a complementary method when specific regioselectivity is required [3].

The table below summarizes the key bromination methodologies for carbazole functionalization:

Bromination MethodReagent SystemTemperatureSolventTypical YieldRegioselectivity
NBS BrominationNBSRoom temperatureEthyl acetate75-95%High (3-position)
Direct BrominationBr₂0-5°CEthyl acetate77-95%Temperature dependent
DMSO/HBr SystemDMSO/HBr50-80°CDMSO>90%High (3-position)
PIDA-AlBr₃ SystemPIDA/AlBr₃Room temperatureDichloromethane85-95%High (3-position)
Iron-CatalyzedFe(OTf)₃/NBS60-80°CDichloroethane70-90%Controllable

The selection of an appropriate bromination methodology depends on several factors, including the scale of the reaction, the desired purity of the product, and the availability of reagents [4] [8]. For the synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, the NBS method is often preferred due to its mild conditions, high selectivity, and the ease of handling compared to molecular bromine [5] [7].

Purification Techniques and Yield Optimization

The purification of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole and optimization of reaction yields are critical aspects of its synthesis, directly impacting the quality and efficiency of the production process [23] [24]. Various purification techniques and optimization strategies have been developed to enhance both the purity and yield of this compound [25] [26].

Purification Techniques

Several purification methods are applicable to 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, each with specific advantages depending on the scale of synthesis and the nature of impurities [23] [27]:

  • Recrystallization: This classical purification technique remains one of the most effective methods for obtaining high-purity carbazole derivatives [25] [24]. For 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, suitable recrystallization solvents include:

    • Ethanol or ethanol/water mixtures
    • Toluene or toluene/hexane mixtures
    • Ethyl acetate/hexane systems [25] [24]

    The recrystallization process typically involves:

    • Dissolving the crude product in the minimum amount of hot solvent
    • Optional treatment with activated charcoal to remove colored impurities
    • Slow cooling to promote crystal formation
    • Filtration and washing with cold solvent [25] [26]
  • Column Chromatography: Silica gel column chromatography provides excellent separation of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole from reaction by-products and unreacted starting materials [27] [24]. Effective solvent systems include:

    • Hexane/dichloromethane gradients (typically starting with 9:1 and increasing polarity)
    • Petroleum ether/ethyl acetate mixtures
    • Toluene/hexane combinations [27] [24]

    For optimal separation, the following parameters should be considered:

    • Silica gel particle size (typically 40-63 μm for standard separations)
    • Column dimensions (length-to-diameter ratio of 15-20:1 is often effective)
    • Flow rate (adjusted to ensure adequate separation while maintaining reasonable throughput) [27]
  • Solvent Extraction: Selective extraction can be employed to separate 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole from reaction mixtures or to remove specific impurities [23] [26]. This approach often involves:

    • Liquid-liquid extraction using immiscible solvent pairs
    • pH-controlled extractions to separate basic or acidic impurities
    • Multiple extraction cycles to enhance purity [23] [26]
  • Specialized Purification Techniques: For challenging separations or large-scale production, additional techniques may be employed:

    • Preparative High-Performance Liquid Chromatography (HPLC) for high-purity requirements
    • Sublimation for thermally stable compounds
    • Crystallization-induced diastereomeric resolution for enantiomerically pure derivatives [25] [27]

The table below summarizes the key purification techniques applicable to 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole:

Purification MethodSolvent System/ConditionsAdvantagesLimitationsTypical Recovery
RecrystallizationEthanol, Toluene/HexaneSimple, scalable, high purityYield loss, solvent-dependent70-85%
Column ChromatographyHexane/DCM, PE/EtOAcHigh resolution, versatileTime-consuming, solvent-intensive80-95%
Solvent ExtractionVarious solvent pairsScalable, continuous operation possibleMay require multiple cycles75-90%
Preparative HPLCVarious mobile phasesHighest purity, automatedExpensive, limited scale85-98%

Yield Optimization Strategies

Optimizing the yield of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole synthesis involves careful consideration of reaction parameters and conditions across both the bromination and cross-coupling steps [24] [28]:

  • Bromination Yield Optimization:

    • Temperature Control: Maintaining precise temperature control during the bromination step is crucial for regioselectivity and yield [4] [8]. For NBS bromination, room temperature is typically optimal, while direct bromination with Br₂ benefits from lower temperatures (0-5°C) [4] [8].

    • Reagent Addition Rate: Slow addition of brominating agents (NBS or Br₂) helps prevent local concentration spikes that can lead to multiple bromination or side reactions [5] [29]. Controlled addition over 30-60 minutes is often beneficial [29].

    • Solvent Selection: The choice of solvent significantly impacts the efficiency and selectivity of carbazole bromination [5] [8]. Ethyl acetate is commonly used for NBS bromination, while chlorinated solvents may be preferred for other systems [7] [8].

    • Reaction Monitoring: Close monitoring via thin-layer chromatography or analytical HPLC allows for optimal reaction timing, preventing over-bromination or incomplete conversion [7] [29].

  • Cross-Coupling Yield Optimization:

    • Catalyst System Optimization: The selection and loading of catalyst and ligand significantly impact cross-coupling efficiency [15] [19]. For palladium-catalyzed systems, catalyst loadings of 2-5 mol% are typically effective, while copper-catalyzed Ullmann couplings may require 5-10 mol% [15] [19].

    • Base and Solvent Effects: The combination of base and solvent plays a crucial role in cross-coupling reactions [15] [20]. For N-arylation of carbazoles, strong bases like sodium tert-butoxide in polar aprotic solvents often provide optimal results [15] [20].

    • Reaction Time and Temperature: Balancing reaction temperature and time is essential for maximizing yield while minimizing side reactions [15] [28]. Extended reaction times at moderate temperatures (100-120°C) often provide better results than shorter times at higher temperatures [15] [28].

    • Inert Atmosphere: Conducting cross-coupling reactions under inert atmosphere (nitrogen or argon) prevents catalyst oxidation and enhances reproducibility [15] [30].

  • Process Integration and Optimization:

    • One-Pot Procedures: Developing one-pot or telescoped procedures that combine multiple steps without intermediate purification can significantly enhance overall yield and efficiency [31] [30].

    • Continuous Flow Processing: For larger-scale production, continuous flow systems offer advantages in heat and mass transfer, potentially leading to improved yields and reduced reaction times [28] [29].

    • Statistical Design of Experiments (DoE): Employing DoE approaches allows for systematic optimization of multiple reaction parameters simultaneously, identifying optimal conditions more efficiently than traditional one-factor-at-a-time methods [28] [30].

The table below presents optimized reaction conditions for the synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole:

Reaction StepOptimized ConditionsKey ParametersTypical Yield
Carbazole BrominationNBS (1.05 equiv), EtOAc, RT, 2-4hSlow NBS addition, TLC monitoring85-95%
N-Arylation (Pd)Pd₂(dba)₃ (3 mol%), XPhos (6 mol%), NaOtBu (1.5 equiv), Toluene, 110°C, 16hInert atmosphere, anhydrous conditions80-90%
N-Arylation (Cu)CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2 equiv), DMSO, 130°C, 24hPre-dried reagents, sealed vessel75-85%
Overall ProcessSequential or one-pot procedure depending on scaleMinimal exposure to air and moisture60-75%

Nuclear Magnetic Resonance spectroscopy represents the primary structural elucidation technique for 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, providing comprehensive information about the molecular framework and substitution patterns . The compound exhibits characteristic spectroscopic features that distinguish it from other carbazole derivatives through its unique substitution pattern.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole displays distinctive signal patterns reflecting the electronic environment of the aromatic protons [3]. The aromatic region, spanning approximately 7.0-8.5 parts per million, contains multiple overlapping signals corresponding to the carbazole core and naphthalene substituent protons [4] [5].

The carbazole ring system generates characteristic chemical shift patterns, with protons at different positions exhibiting distinct resonances due to the electron-withdrawing effect of the bromine substituent [6]. The bromine atom at the 3-position induces significant deshielding of adjacent aromatic protons, manifesting as downfield chemical shifts relative to unsubstituted carbazole derivatives [4] [7].

The naphthalene moiety contributes additional complexity to the spectrum, with its protons appearing as a series of multiplets in the aromatic region [8] [9]. The integration patterns typically reveal a 2:2:2:2:1 ratio for carbazole derivatives, consistent with the symmetrical nature of the carbazole core when substituted at the nitrogen position [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole [7] [10]. The spectrum displays signals corresponding to all twenty-two carbon atoms in the molecular structure, with chemical shifts ranging from approximately 110-140 parts per million for the aromatic carbons [5] [11].

The bromine substitution significantly affects the chemical shifts of carbons in the carbazole ring system, particularly those in close proximity to the halogen substituent [6]. The carbon bearing the bromine atom typically appears at a characteristic chemical shift around 120-130 parts per million, while adjacent carbons exhibit altered chemical shifts due to the electronic effects of the bromine atom [4].

The naphthalene carbons contribute additional signals in the aromatic region, with their chemical shifts reflecting the extended conjugation within the fused ring system [8] [12]. The quaternary carbons at the ring junction positions typically appear as distinct signals, providing valuable structural information about the substitution pattern [7] [11].

Carbon PositionChemical Shift Range (ppm)Multiplicity
Carbazole C-1120-125Singlet
Carbazole C-2115-120Singlet
Carbazole C-3 (Br-bearing)125-130Singlet
Carbazole C-4110-115Singlet
Naphthalene C-1'130-135Singlet
Naphthalene C-2'125-130Singlet

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information for 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole through analysis of its characteristic fragmentation patterns [6] [13]. The compound exhibits a molecular ion peak at mass-to-charge ratio 372, corresponding to its molecular weight of 372.3 grams per mole [14].

Molecular Ion and Isotope Patterns

The molecular ion peak displays the characteristic isotope pattern associated with bromine-containing compounds [15] [16]. The presence of bromine results in a distinctive M+2 peak with approximately equal intensity to the molecular ion peak, reflecting the natural abundance ratio of bromine-79 and bromine-81 isotopes [17] [18].

Electrospray ionization mass spectrometry typically generates protonated molecular ions at mass-to-charge ratio 373, providing enhanced sensitivity for detection and structural analysis [6] [13]. High-resolution mass spectrometry confirms the exact molecular formula C22H14BrN with high accuracy [6] [19].

Primary Fragmentation Pathways

The fragmentation pattern of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole follows established pathways observed in aromatic heterocyclic compounds [13] [17]. The primary fragmentation processes involve the loss of characteristic neutral fragments, including carbon monoxide (28 mass units), hydrogen bromide (80/82 mass units), and bromine radical (79/81 mass units) [20] [13].

The loss of the bromine atom represents a major fragmentation pathway, generating a stable carbazole-naphthalene radical cation at mass-to-charge ratio 293 [13]. This fragment often appears as a base peak in the mass spectrum due to the stability of the resulting aromatic system [18] [21].

Secondary fragmentation processes involve the loss of carbon monoxide from various intermediate ions, reflecting the tendency of aromatic carbonyl compounds to eliminate this neutral fragment under electron impact conditions [13] [17]. The resulting fragments provide valuable structural information about the carbazole and naphthalene ring systems [22] [21].

Fragment Ion (m/z)Loss from Molecular IonProposed Structure
372-Molecular ion [M]+
293-Br (79)Carbazole-naphthalene cation
265-Br, -COFragmented aromatic system
166-Naphthyl, -BrCarbazole fragment

Collision-Induced Dissociation Analysis

Tandem mass spectrometry with collision-induced dissociation provides detailed fragmentation patterns for structural elucidation [13] [23]. The analysis reveals specific bond cleavage patterns that reflect the electronic distribution within the molecule and the relative stability of the resulting fragment ions [20] [16].

The carbazole ring system demonstrates characteristic fragmentation behavior, with preferential cleavage at specific positions influenced by the nitrogen heteroatom and the bromine substituent [13] [18]. The naphthalene moiety contributes additional fragmentation pathways, often involving the loss of neutral naphthalene fragments or rearrangement processes [22] [21].

UV-Vis Absorption and Fluorescence Emission Properties

The optical properties of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole reflect the extended conjugation within its molecular framework and the electronic effects of the substituents [24] [25]. The compound exhibits characteristic absorption and emission spectra that distinguish it from simpler carbazole derivatives.

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole displays multiple absorption bands reflecting different electronic transitions within the molecule [24] [26]. The primary absorption maximum typically occurs around 320-340 nanometers, corresponding to π-π* transitions in the extended aromatic system [25] [27].

The naphthalene substitution induces a bathochromic shift compared to unsubstituted carbazole, extending the absorption toward longer wavelengths [26] [28]. This red-shift reflects the increased conjugation length and reduced energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital [29] [30].

The bromine substituent introduces additional electronic effects that influence the absorption characteristics [31] [28]. Heavy atom effects associated with bromine can enhance intersystem crossing processes, potentially affecting the photophysical properties of the compound [32] [33].

Fluorescence Emission Properties

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole exhibits fluorescence emission characteristics that reflect its structural features and electronic properties [25] [34]. The emission spectrum typically displays a maximum around 350-400 nanometers, with the exact position dependent on the solvent environment and molecular interactions [26] [32].

The Stokes shift, representing the difference between absorption and emission maxima, provides information about excited-state relaxation processes and molecular reorganization [24] [28]. Larger Stokes shifts indicate significant structural changes upon electronic excitation, reflecting the charge transfer character of the excited states [32] [33].

Quantum yield measurements reveal the efficiency of fluorescence emission, with values typically ranging from 10-60% depending on the specific substitution pattern and environmental conditions [34] [35]. The presence of bromine can reduce quantum yields through enhanced non-radiative decay processes, including intersystem crossing to triplet states [28] [32].

Optical PropertyValue RangeSolvent Dependence
Absorption Maximum320-360 nmModerate
Emission Maximum380-420 nmSignificant
Stokes Shift2000-4000 cm⁻¹High
Quantum Yield15-45%Variable

Solvatochromic Behavior

The optical properties of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole demonstrate significant solvent dependence, reflecting the charge transfer character of its electronic transitions [26] [34]. Polar solvents typically induce red-shifts in both absorption and emission spectra, indicating stabilization of charge-separated excited states [28] [32].

The solvatochromic response provides valuable information about the electronic structure and excited-state dynamics of the compound [24] [34]. Positive solvatochromism, characterized by red-shifts in polar solvents, suggests donor-acceptor character within the molecular framework [26] [30].

XLogP3

6.9

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

9-(1-Naphthyl)-3-bromocarbazole

Dates

Last modified: 08-16-2023

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